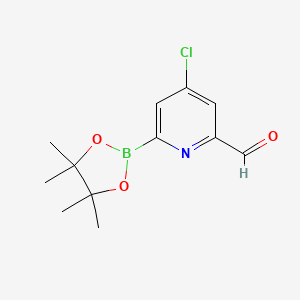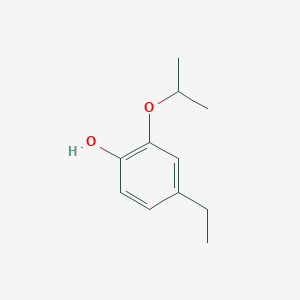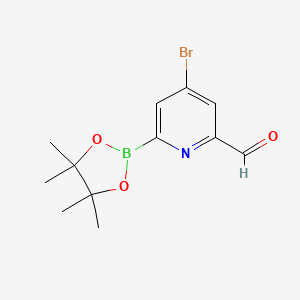
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate is a chemical compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can undergo reactions that lead to the formation of reactive intermediates, which can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (5-methylisoxazol-3-YL)carbamate: Similar structure but lacks the formyl group.
Tert-butyl (4-bromo-3-methylisoxazol-5-YL)carbamate: Contains a bromine atom instead of a formyl group.
Tert-butyl (4-formyl-1,3-oxazol-5-YL)methylcarbamate: Contains an oxazole ring instead of an isoxazole ring.
Uniqueness
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate is unique due to the presence of both the formyl group and the isoxazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
tert-butyl N-(4-formyl-5-methyl-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C10H14N2O4/c1-6-7(5-13)8(12-16-6)11-9(14)15-10(2,3)4/h5H,1-4H3,(H,11,12,14) |
Clave InChI |
LEGBNGZWEGHGCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)NC(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)
![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)








